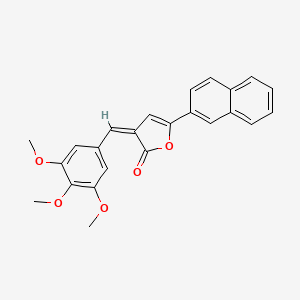
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MTMT, is a heterocyclic compound that has been studied for its potential applications in various scientific fields.
Mecanismo De Acción
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has been shown to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages in laboratory experiments such as its ease of synthesis and purification. It also exhibits a high degree of stability and can be stored for extended periods of time. However, one of its limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another direction is the investigation of this compound's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a reaction between 2-thienylmethyleneamine and 4-morpholinylmethylisothiocyanate in the presence of triethylamine and dichloromethane. The resulting product can then be purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
3-(4-morpholinylmethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c16-12-11(8-10-2-1-7-19-10)20-13(18)15(12)9-14-3-5-17-6-4-14/h1-2,7-8H,3-6,9H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJRKIJTHBYNW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5411736.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5411746.png)
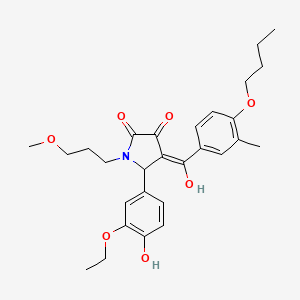

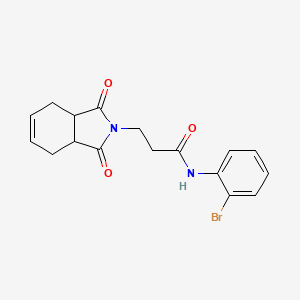
![3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)
![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)
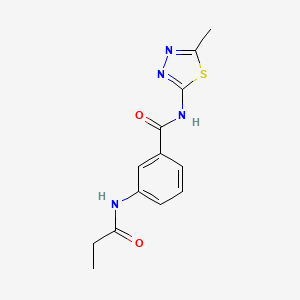
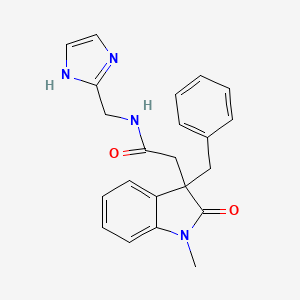
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411830.png)
